molecular formula C30H29N3O5S2 B1177106 Ptcl(NH3)2-O(6),9-dimg No3 CAS No. 154240-78-5

Ptcl(NH3)2-O(6),9-dimg No3

Cat. No.: B1177106
CAS No.: 154240-78-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [PtCl(NH3)2(NO3)] is a platinum(II) complex derived from cisplatin (cis-[PtCl2(NH3)2]), a cornerstone chemotherapeutic agent. In this derivative, one chloride ligand is replaced by a nitrate (NO3−) group. This substitution alters its chemical reactivity, solubility, and biological activity. The synthesis involves reacting cisplatin with silver nitrate (AgNO3) in dimethylformamide (DMF), followed by removal of the AgCl precipitate . The monoaquated form, cis-[PtCl(NH3)2(H2O)]+, is often the biologically active species, but the nitrate derivative introduces distinct physicochemical properties due to the NO3− ligand’s weaker leaving-group tendency compared to Cl−.

Properties

CAS No.

154240-78-5

Molecular Formula

C30H29N3O5S2

Origin of Product

United States

Comparison with Similar Compounds

Chemical Reactivity and Stability

  • Aquation Rate: The nitrate ligand (NO3−) is a weaker leaving group than Cl−, leading to slower aquation (activation) compared to cisplatin. This may reduce cytotoxicity but improve stability in aqueous environments .
  • Bond Strength: Adsorption studies on thiol-functionalized silica show that the Cl−Pt bond in [PtCl(NH3)2]+ strengthens by 42% upon interaction, whereas cisplatin’s Cl−Pt bond increases by 26% . The NO3− variant likely exhibits intermediate behavior due to its mixed ligand field.
  • This property may influence drug delivery efficiency .

Research Findings and Data Tables

Adsorption Properties on Functionalized Silica

Complex Bond Order (Cl−Pt) Before Adsorption Bond Order After Adsorption Adsorption Interaction
cis-[PtCl2(NH3)2] 0.5345 0.7190 (+26%) Pt–S, Cl–H
cis-[PtCl(NH3)2]+ 0.5345 0.9155 (+42%) Pt–S, Pt–H
[PtCl(NH3)2(NO3)] *0.50 (estimated) *0.80 (estimated) Pt–S, NO3−–H

*Estimated based on ligand electronegativity trends .

Comparative Solubility and Bioavailability

Complex Log S (Water) Molecular Weight (g/mol) Hydrodynamic Radius (Å)
Cisplatin -2.1 300.1 4.2
[PtCl(NH3)2(NO3)] -1.5* 342.6 4.5
cis-[PtCl(NH3)2(DMF)]+ -1.8 365.8 5.1

*Estimated based on nitrate’s hydrophilic contribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.